

Structure-Activity Relationship of 2,3-Dihydrobenzofuran-5-carboxaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-carboxaldehyde

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The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2][3]} Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.^{[1][4][5]} This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2,3-dihydrobenzofuran, with a specific focus on anticipating the biological profiles of compounds derived from **2,3-dihydrobenzofuran-5-carboxaldehyde**. The information presented herein is intended to guide the rational design of novel therapeutic agents.

Comparative Biological Activity Data

The following table summarizes the *in vitro* biological activities of representative 2,3-dihydrobenzofuran derivatives. While not all are direct derivatives of the 5-carboxaldehyde, the data provides crucial insights into how substitutions on the benzofuran ring influence activity. This allows for extrapolation to predict the potential of novel derivatives. For instance, modifications at the 5-position, such as the introduction of a carboxaldehyde group and its subsequent derivatives (e.g., Schiff bases, oximes, hydrazones), are anticipated to significantly modulate the activity of the parent scaffold.

Compound ID	Scaffold	Substituent(s)	Biological Target/Assay	Activity (IC50/EC50)
A	2,3-Dihydrobenzofuran-7-carboxamide	-	PARP-1 Inhibition	9.45 μM
B	2,3-Dihydrobenzofuran-7-carboxamide	5-Fluoro	PARP-1 Inhibition	2.12 μM
C	2,3-Dihydrobenzofuran-3(2H)-one	2-(3',4'-dihydroxybenzylidene)	PARP-1 Inhibition	0.531 μM
D	Fluorinated Dihydrobenzofuran	Multiple	IL-6 Production (LPS-stimulated macrophages)	1.2 - 9.04 μM
E	Fluorinated Dihydrobenzofuran	Multiple	Nitric Oxide Production (LPS-stimulated macrophages)	2.4 - 5.2 μM
F	2-Arylbenzofuran	Multiple	Acetylcholinesterase Inhibition	0.086 μM
G	2-Arylbenzofuran	Multiple	BACE1 Inhibition	0.043 μM
H	2,3-Diarylbenzofuran	Multiple	HeLa Cell Proliferation	13.40 μM

Key Structure-Activity Relationship Insights

- Substitution at the 5-position: The introduction of a fluorine atom at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide scaffold (Compound B vs. A) resulted in an approximately 4.5-fold increase in PARP-1 inhibitory activity. This suggests that electronegative substituents at this position can enhance binding to the target enzyme. Derivatives of 2,3-

dihydrobenzofuran-5-carboxaldehyde would allow for the exploration of a wide range of functionalities at this key position.

- Modifications at the 2- and 3-positions: The introduction of a substituted benzylidene group at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one core (Compound C) led to a significant enhancement of PARP-1 inhibition, highlighting the importance of this position for activity.
- Aryl Substituents: The presence of aryl groups, particularly at the 2- and 3-positions, appears to be favorable for anticancer and neuroprotective activities (Compounds F, G, and H). The nature and substitution pattern of these aryl rings are critical for potency and selectivity.
- Anti-inflammatory Activity: Fluorination of the benzofuran ring has been shown to be a successful strategy for developing potent anti-inflammatory agents (Compounds D and E), effectively inhibiting the production of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the evaluation of novel **2,3-dihydrobenzofuran-5-carboxaldehyde** derivatives.

PARP-1 Inhibition Assay (Fluorometric)

This in vitro assay measures the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) activity.

- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO.
 - Dilute the test compound to the desired concentrations in PARP assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
 - Prepare a mixture of recombinant PARP-1 enzyme and activated DNA in PARP assay buffer.
 - Prepare a solution of NAD⁺ in PARP assay buffer.
- Assay Procedure:

- Add the diluted test compounds and controls to the wells of a 96-well plate.
- Add the PARP-1 enzyme and activated DNA mixture to all wells.
- Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the NAD⁺ solution to all wells.
- Incubate the plate at 37°C for 30-60 minutes.

- Detection:
 - Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
 - Add the detection reagent and incubate as required.
 - Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.
 - Plot the inhibition data against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. .

- Assay Procedure:
 - Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test compounds for 1 hour.
 - Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
- Nitrite Determination (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
 - Incubate at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite in the samples.
 - Determine the percentage inhibition of NO production by the test compounds and calculate the IC50 values.

Anticancer Activity: MTT Cell Proliferation Assay

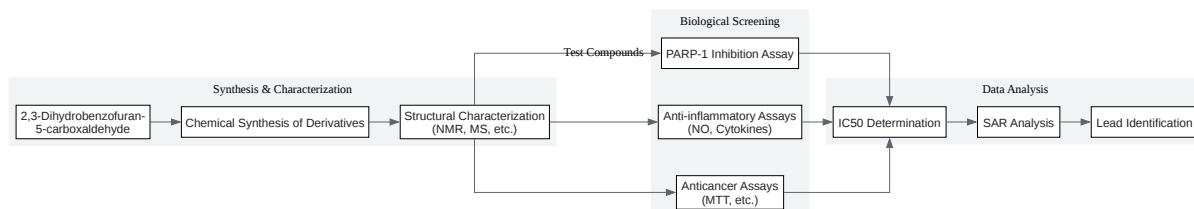
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

- Cell Seeding:
 - Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to attach overnight.
- Compound Treatment:

- Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

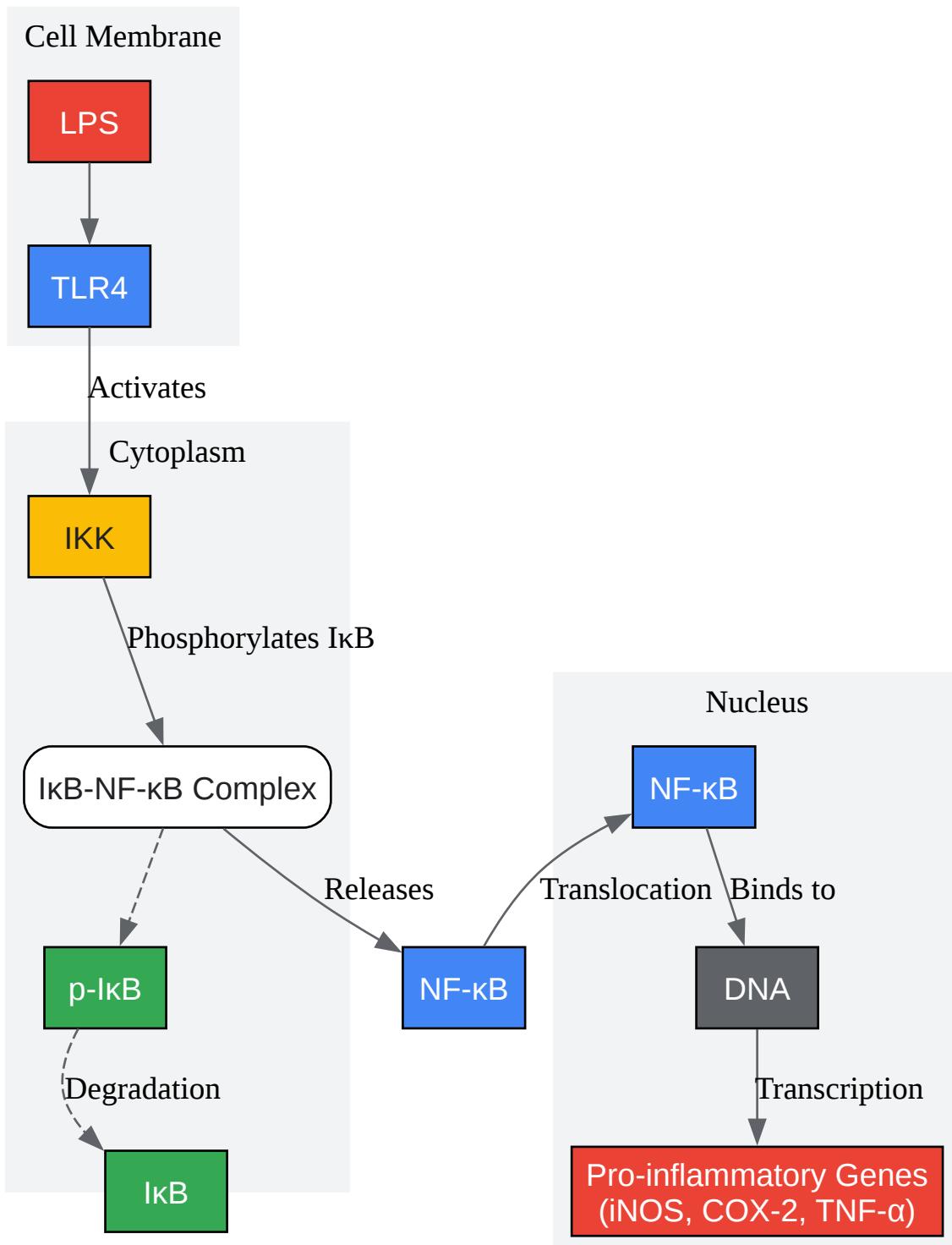
Experimental Workflow for Compound Evaluation



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Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of novel derivatives.

NF-κB Signaling Pathway in Inflammation



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Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory drug discovery.

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